molecular formula C7H7FN2S B1645523 4-Fluorobenzenecarbothiohydrazide

4-Fluorobenzenecarbothiohydrazide

Cat. No.: B1645523
M. Wt: 170.21 g/mol
InChI Key: YXLFARKKNPBDQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluorobenzenecarbothiohydrazide is a thiocarbonyl hydrazide derivative characterized by a fluorine substituent at the para position of the benzene ring. These compounds are pivotal in organic synthesis, medicinal chemistry, and materials science due to their ability to act as ligands or precursors for heterocyclic compounds .

Properties

Molecular Formula

C7H7FN2S

Molecular Weight

170.21 g/mol

IUPAC Name

4-fluorobenzenecarbothiohydrazide

InChI

InChI=1S/C7H7FN2S/c8-6-3-1-5(2-4-6)7(11)10-9/h1-4H,9H2,(H,10,11)

InChI Key

YXLFARKKNPBDQH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=S)NN)F

Canonical SMILES

C1=CC(=CC=C1C(=S)NN)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on para-substituted benzhydrazides and carbothiohydrazide analogs, emphasizing molecular properties, substituent effects, and applications.

Structural and Molecular Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (Position) Key Functional Group
4-Fluorobenzohydrazide C₇H₇FN₂O 154.14 -F (para) Carbohydrazide
4-Methoxybenzhydrazide C₈H₁₀N₂O₂ 166.18 -OCH₃ (para) Carbohydrazide
4-Hydroxybenzhydrazide C₇H₈N₂O₂ 152.15 -OH (para) Carbohydrazide
4-Ethoxybenzohydrazide C₉H₁₂N₂O₂ 180.20 -OCH₂CH₃ (para) Carbohydrazide

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The fluorine substituent in 4-fluorobenzohydrazide is electron-withdrawing, which increases the compound’s acidity and polarizability compared to electron-donating groups like methoxy (-OCH₃) or hydroxy (-OH) .

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